molecular formula C11H8N4OS B13690099 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine

Cat. No.: B13690099
M. Wt: 244.27 g/mol
InChI Key: QYVJNGCQMMWYSX-UHFFFAOYSA-N
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Description

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide to yield the desired oxadiazole derivative . Another method involves the reaction of aryl hydrazides with carbonyl diimidazole (CDI) in toluene to obtain 3,5-disubstituted oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine is unique due to the presence of both oxadiazole and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H8N4OS/c12-11-13-6-8(17-11)10-15-14-9(16-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13)

InChI Key

QYVJNGCQMMWYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(S3)N

Origin of Product

United States

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